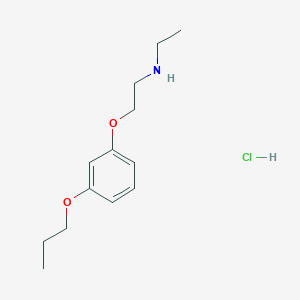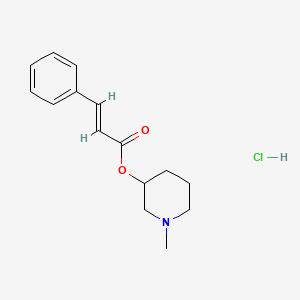
N-ethyl-2-(3-propoxyphenoxy)ethanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-ethyl-2-(3-propoxyphenoxy)ethanamine hydrochloride, also known as A-836,339, is a selective agonist of the cannabinoid receptor type 2 (CB2). It is a synthetic compound that has been developed for research purposes in the field of neuroscience and pharmacology.
Applications De Recherche Scientifique
N-ethyl-2-(3-propoxyphenoxy)ethanamine hydrochloride has been used in various scientific research studies to investigate the role of CB2 receptors in different physiological and pathological conditions. It has been shown to have anti-inflammatory, analgesic, and neuroprotective effects. N-ethyl-2-(3-propoxyphenoxy)ethanamine hydrochloride has also been studied for its potential therapeutic applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, and autoimmune disorders, such as multiple sclerosis and rheumatoid arthritis.
Mécanisme D'action
N-ethyl-2-(3-propoxyphenoxy)ethanamine hydrochloride selectively binds to CB2 receptors, which are primarily expressed in immune cells, such as macrophages, T cells, and B cells. Activation of CB2 receptors by N-ethyl-2-(3-propoxyphenoxy)ethanamine hydrochloride leads to the inhibition of pro-inflammatory cytokine production and the promotion of anti-inflammatory cytokine production. N-ethyl-2-(3-propoxyphenoxy)ethanamine hydrochloride also modulates the activity of microglia, which are immune cells in the brain that play a role in neuroinflammation and neurodegeneration.
Biochemical and Physiological Effects:
N-ethyl-2-(3-propoxyphenoxy)ethanamine hydrochloride has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of inflammation and neuropathic pain. N-ethyl-2-(3-propoxyphenoxy)ethanamine hydrochloride has also been shown to protect against neurodegeneration in animal models of Alzheimer's and Parkinson's disease. Additionally, N-ethyl-2-(3-propoxyphenoxy)ethanamine hydrochloride has been shown to modulate the immune response in animal models of autoimmune disorders, such as multiple sclerosis and rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-ethyl-2-(3-propoxyphenoxy)ethanamine hydrochloride in lab experiments is its selectivity for CB2 receptors, which allows for the specific investigation of CB2 receptor-mediated effects. Additionally, N-ethyl-2-(3-propoxyphenoxy)ethanamine hydrochloride has been shown to be well-tolerated in animal studies, with no significant adverse effects reported. However, one limitation of using N-ethyl-2-(3-propoxyphenoxy)ethanamine hydrochloride is its limited bioavailability, which may affect its efficacy in vivo.
Orientations Futures
There are several future directions for research on N-ethyl-2-(3-propoxyphenoxy)ethanamine hydrochloride. One direction is the investigation of its potential therapeutic applications in the treatment of various diseases, such as neurodegenerative diseases and autoimmune disorders. Another direction is the development of more potent and selective CB2 receptor agonists for use in research and potential therapeutic applications. Additionally, further studies are needed to elucidate the precise mechanisms of action of N-ethyl-2-(3-propoxyphenoxy)ethanamine hydrochloride and its effects on different physiological systems.
Méthodes De Synthèse
The synthesis method of N-ethyl-2-(3-propoxyphenoxy)ethanamine hydrochloride involves several steps. The first step is the preparation of 3-methoxyphenol, which is then converted to 3-propoxyphenol. The second step is the reaction of 3-propoxyphenol with ethylene oxide to form N-(3-propoxyphenyl)-2-hydroxyethanamine. The final step involves the reaction of N-(3-propoxyphenyl)-2-hydroxyethanamine with ethyl iodide and sodium hydride to form N-ethyl-2-(3-propoxyphenoxy)ethanamine hydrochloride.
Propriétés
IUPAC Name |
N-ethyl-2-(3-propoxyphenoxy)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2.ClH/c1-3-9-15-12-6-5-7-13(11-12)16-10-8-14-4-2;/h5-7,11,14H,3-4,8-10H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLVFGJFNCVTZFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC(=CC=C1)OCCNCC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-[(2-anilino-5-pyrimidinyl)carbonyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5374376.png)
![2-(5-ethyl-1-benzofuran-3-yl)-N-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)acetamide](/img/structure/B5374384.png)
![N-[1-(2,5-dimethylphenyl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B5374393.png)
![N~1~,N~3~-dimethyl-N~3~-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-beta-alaninamide dihydrochloride](/img/structure/B5374399.png)
![7-[(4-chloro-1H-pyrazol-3-yl)carbonyl]-N,N,N',N'-tetramethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-2,4-diamine](/img/structure/B5374414.png)
![N-(2-fluorophenyl)-N'-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)urea](/img/structure/B5374420.png)
![N-methyl-1-(5-phenyl-3-isoxazolyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)methanamine dihydrochloride](/img/structure/B5374425.png)
![3-hydroxy-1-(4-isopropylbenzyl)-3-{[(2-methoxyethyl)(methyl)amino]methyl}piperidin-2-one](/img/structure/B5374432.png)
![1-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-{3-[2-(diethylamino)ethyl]-2-imino-2,3-dihydro-1H-benzimidazol-1-yl}ethanone hydrobromide](/img/structure/B5374436.png)
![2-{3-[(4-methylpiperazin-1-yl)carbonyl]-1,4'-bipiperidin-1'-yl}nicotinonitrile](/img/structure/B5374448.png)

![N-(4-chlorophenyl)-2-(4-methyl-5-{[2-(4-methyl-1-piperazinyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B5374474.png)
![5-(2,3-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-4-(4-ethoxybenzoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5374480.png)
![3-[5-(2-methoxy-4-nitrophenyl)-2-furyl]-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5374481.png)